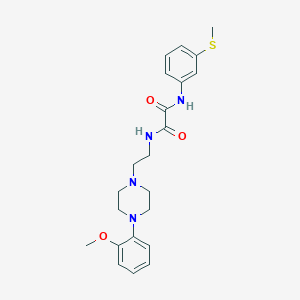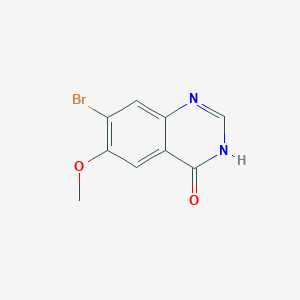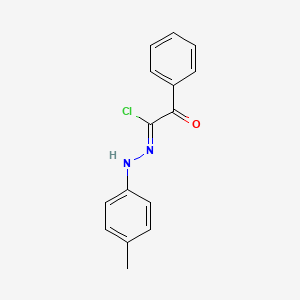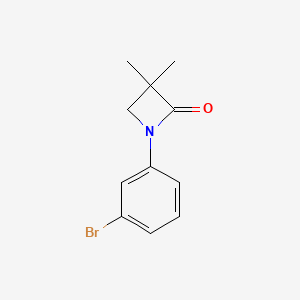
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles involves a series of reactions including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using in silico docking and molecular dynamics simulations . These techniques allow for the prediction of how the compound interacts with its target, which can provide insights into its mechanism of action.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles has been found to show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the absorption, distribution, metabolism, and excretion (ADME) of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been calculated using in silico methods .Wissenschaftliche Forschungsanwendungen
WAY-100635 and GR127935: Effects on 5-Hydroxytryptamine-Containing Neurones
This research discusses the compound WAY-100635, which is closely related to the queried chemical structure. It is identified as a potent and selective 5-HT1A receptor antagonist. The study highlights the compound's inhibitory actions on 5-HT neuronal firing, indicating its potential applications in neuroscience and psychopharmacology research, especially regarding serotonin-mediated processes (Craven, Grahame-Smith, & Newberry, 1994).
Isoindol-1-One Analogues of p-MPPI as 5-HT1A Receptor Ligands
This study explores a series of arylpiperazine benzamido derivatives, including compounds structurally similar to the queried chemical, focusing on their potential as ligands for 5-HT1A receptors. The compounds demonstrated high in vitro binding affinity and metabolic stability, suggesting their utility in developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors (Zhuang, Kung, Mu, & Kung, 1998).
N-(4-[(18)F]-Fluoropyridin-2-Yl)-N-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}Carboxamides
This research involves the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. The compounds are recognized for their selective and high affinity as 5-HT1A receptor antagonists and exhibit significant potential in the improved in vivo quantification of 5-HT1A receptors, particularly relevant in the study of neuropsychiatric disorders (García et al., 2014).
Synthesis of New 5-Phenyl[1,2,4]Triazole Derivatives as Ligands for the 5-HT1A Serotonin Receptor
This paper discusses the synthesis of a series of compounds structurally related to the queried chemical, aiming to obtain new selective 5-HT1A ligands. Many compounds in this series showed a preferential affinity for the 5-HT1A receptor, indicating their relevance in the development of new psychopharmacological agents (Salerno et al., 2004).
Wirkmechanismus
Target of Action
The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide interacts with its target, the α1-ARs, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide with α1-ARs affects the adrenergic signaling pathway . This pathway is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of this interaction can influence numerous physiological processes, including cardiac function and neurological conditions .
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide include absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body . The compound exhibits an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide’s action include the modulation of α1-AR activity . This modulation can lead to changes in smooth muscle contraction, influencing physiological processes such as blood pressure regulation and urinary tract function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its pharmacokinetic properties
Zukünftige Richtungen
The future directions for research on similar compounds could involve further investigation of their therapeutic potential. For example, six compounds that exhibited an acceptable pharmacokinetic profile could be advanced for further investigation as potential alpha1-adrenergic receptor antagonists .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-20-9-4-3-8-19(20)26-14-12-25(13-15-26)11-10-23-21(27)22(28)24-17-6-5-7-18(16-17)30-2/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMYMCSOWLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)



![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)


![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
